Cas no 1885873-44-8 (ELA-14 negative control)

ELA-14 negative control 化学的及び物理的性質
名前と識別子
-
- 1885873-44-8
- ELA-14 negative control
- AKOS040757112
- DA-52847
- CS-0120298
- HY-P2248
- PD080341
- AKOS032949727
-
- インチ: 1S/C72H112N22O17S2/c1-38(2)31-47(87-65(105)52-19-12-27-92(52)67(107)46(24-30-113-6)85-64(104)51(36-112)90-59(99)44(18-11-26-79-72(75)76)83-58(98)43(17-10-25-78-71(73)74)84-60(100)45-22-23-55(96)82-45)61(101)86-48(33-42-34-77-37-80-42)62(102)89-50(35-95)63(103)81-40(5)57(97)91-56(39(3)4)69(109)93-28-13-20-53(93)66(106)88-49(32-41-15-8-7-9-16-41)68(108)94-29-14-21-54(94)70(110)111/h7-9,15-16,34,37-40,43-54,56,95,112H,10-14,17-33,35-36H2,1-6H3,(H,77,80)(H,81,103)(H,82,96)(H,83,98)(H,84,100)(H,85,104)(H,86,101)(H,87,105)(H,88,106)(H,89,102)(H,90,99)(H,91,97)(H,110,111)(H4,73,74,78)(H4,75,76,79)/t40-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,56-/m0/s1
- InChIKey: GAICDMQRJWUXLP-YYZDMLIRSA-N
- SMILES: S(C)CC[C@@H](C(N1CCC[C@H]1C(N[C@H](C(N[C@H](C(N[C@@H](CO)C(N[C@@H](C)C(N[C@@H](C(C)C)C(N1CCC[C@H]1C(N[C@@H](CC1C=CC=CC=1)C(N1CCC[C@H]1C(=O)O)=O)=O)=O)=O)=O)=O)CC1=CN=CN1)=O)CC(C)C)=O)=O)NC([C@H](CS)NC([C@H](CCC/N=C(\N)/N)NC([C@H](CCC/N=C(\N)/N)NC([C@@H]1CCC(N1)=O)=O)=O)=O)=O
計算された属性
- 精确分子量: 1620.80172254g/mol
- 同位素质量: 1620.80172254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 19
- 氢键受体数量: 22
- 重原子数量: 113
- 回転可能化学結合数: 44
- 複雑さ: 3380
- 共价键单元数量: 1
- 原子立体中心数の決定: 14
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -2.4
- トポロジー分子極性表面積: 622Ų
ELA-14 negative control Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39317-5mg |
ELA-14 negative control |
1885873-44-8 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T39317-5 mg |
ELA-14 negative control |
1885873-44-8 | 5mg |
¥7000.00 | 2023-04-02 |
ELA-14 negative control 関連文献
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
ELA-14 negative controlに関する追加情報
Introduction to ELA-14 Negative Control (CAS No. 1885873-44-8)
The compound ELA-14 Negative Control (CAS No. 1885873-44-8) is a critical reagent in the field of biochemical and pharmaceutical research. This compound serves as a negative control in various assays, ensuring the accuracy and reliability of experimental results. The use of negative controls is essential in scientific research to distinguish between specific and non-specific interactions, thereby enhancing the validity of the findings.
ELA-14 Negative Control is particularly valuable in studies involving enzyme activity, receptor binding, and cell signaling pathways. Its primary function is to provide a baseline against which the effects of test compounds can be measured. By comparing the results obtained with the negative control to those of the test compounds, researchers can determine the specificity and potency of their experimental agents.
Recent advancements in high-throughput screening (HTS) and drug discovery have underscored the importance of robust negative controls like ELA-14 Negative Control. HTS techniques allow for the rapid evaluation of large libraries of compounds, making it crucial to have reliable negative controls to minimize false positives and false negatives. The use of ELA-14 Negative Control in these assays helps ensure that only truly active compounds are identified for further development.
In the context of drug discovery, ELA-14 Negative Control plays a pivotal role in lead optimization and hit validation. During lead optimization, researchers aim to improve the pharmacological properties of initial hits while maintaining or enhancing their biological activity. The negative control helps in this process by providing a reference point for assessing the improvements made to the lead compounds. Similarly, in hit validation, ELA-14 Negative Control ensures that the observed biological activity is not due to non-specific interactions or assay artifacts.
One of the key applications of ELA-14 Negative Control is in receptor binding studies. Receptors are proteins that recognize and bind to specific ligands, triggering cellular responses. The use of ELA-14 Negative Control in these studies helps researchers differentiate between specific receptor-ligand interactions and non-specific binding events. This distinction is crucial for understanding the mechanisms of action of potential therapeutic agents.
Furthermore, ELA-14 Negative Control is also employed in cell signaling pathway analysis. Cell signaling pathways are complex networks of molecular interactions that regulate various cellular processes such as proliferation, differentiation, and apoptosis. By using ELA-14 Negative Control, researchers can identify and characterize key signaling molecules and their interactions more accurately. This information is vital for developing targeted therapies that modulate specific signaling pathways.
The chemical structure of ELA-14 Negative Control (CAS No. 1885873-44-8) has been extensively characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These techniques provide detailed information about the molecular composition and conformation of the compound, which is essential for understanding its behavior in different experimental conditions.
Recent studies have also explored the stability and solubility properties of ELA-14 Negative Control under various conditions. Stability is a critical factor in ensuring that the compound remains effective throughout the duration of an experiment. Solubility, on the other hand, affects how well the compound can be dissolved in different solvents, which is important for preparing stock solutions and formulating assays.
In conclusion, ELA-14 Negative Control (CAS No. 1885873-44-8) is an indispensable tool in modern biochemical and pharmaceutical research. Its role as a negative control enhances the reliability and reproducibility of experimental results, making it an essential component in a wide range of assays and studies. As research continues to advance, the importance of robust negative controls like ELA-14 Negative Control will only grow, contributing to more accurate and meaningful scientific discoveries.
1885873-44-8 (ELA-14 negative control) Related Products
- 1823343-70-9(6-Quinazolinecarbonitrile, 4-methoxy-)
- 2021567-78-0(1-(4,4-difluoro-2,2-dimethylbutyl)-4-methyl-1H-pyrazol-3-amine)
- 2002906-34-3(1-(1-ethylcyclobutyl)methylcyclopropane-1-sulfonyl chloride)
- 859116-96-4(7-methoxy-4-(4-phenylpiperazin-1-yl)methyl-2H-chromen-2-one)
- 2163819-25-6(tert-butyl (5Z)-5-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate)
- 288309-10-4(1-(isoquinolin-7-yl)ethanone)
- 2228248-79-9(3-chloro-4,5-dimethoxybenzene-1-sulfonamide)
- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)
- 1806839-11-1(3-Bromo-4-chloro-2-fluorobenzoyl chloride)
- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)




